molecular formula C19H30N2O4 B14500658 Carbamic acid, [3-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester CAS No. 65347-93-5

Carbamic acid, [3-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester

Cat. No.: B14500658
CAS No.: 65347-93-5
M. Wt: 350.5 g/mol
InChI Key: QHJCFHSYXUONSM-UHFFFAOYSA-N
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Description

Carbamic acid, [3-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester is a complex organic compound with a unique structure that combines a carbamic acid moiety with a phenyl group substituted with a hexyloxy chain and a morpholinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [3-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester typically involves the reaction of 3-(hexyloxy)aniline with 2-(4-morpholinyl)ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [3-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.

    Oxidation: The phenyl group can be oxidized to form quinones or other oxidized derivatives.

    Substitution: The hexyloxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium alkoxides or other nucleophiles.

Major Products Formed

    Hydrolysis: Yields carbamic acid and the corresponding alcohol.

    Oxidation: Produces quinones or other oxidized derivatives.

    Substitution: Results in the formation of new alkoxy or functional group-substituted derivatives.

Scientific Research Applications

Carbamic acid, [3-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and coatings with specific properties.

Mechanism of Action

The mechanism of action of carbamic acid, [3-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, the phenyl and morpholinyl groups may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, phenyl-, ethyl ester
  • Carbamic acid, (3-chlorophenyl)-, ethyl ester
  • Carbamic acid, [3-fluoro-4-(4-morpholinyl)phenyl]-, ethyl ester

Uniqueness

Carbamic acid, [3-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester is unique due to the presence of the hexyloxy and morpholinyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

65347-93-5

Molecular Formula

C19H30N2O4

Molecular Weight

350.5 g/mol

IUPAC Name

2-morpholin-4-ylethyl N-(3-hexoxyphenyl)carbamate

InChI

InChI=1S/C19H30N2O4/c1-2-3-4-5-12-24-18-8-6-7-17(16-18)20-19(22)25-15-11-21-9-13-23-14-10-21/h6-8,16H,2-5,9-15H2,1H3,(H,20,22)

InChI Key

QHJCFHSYXUONSM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=CC(=C1)NC(=O)OCCN2CCOCC2

Origin of Product

United States

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